Cloruro de hexanoil-L-carnitina

Descripción general

Descripción

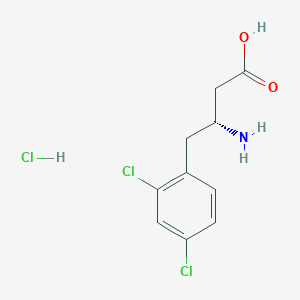

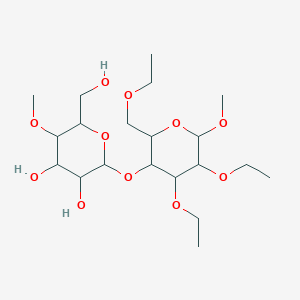

Hexanoyl-L-carnitine chloride is a derivative of L-carnitine, a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine. L-carnitine is widely recognized for its role in the transport of long-chain fatty acids into the mitochondria, facilitating their oxidation for energy production. The molecular structure of L-carnitine hydrochloride has been elucidated through X-ray diffraction, revealing a cationic form with a trans-zigzag skeletal configuration and a protonated carboxyl group . The chloride ion in the structure forms hydrogen bonds with the hydrox

Aplicaciones Científicas De Investigación

Síntesis de ésteres bencílicos de acilcarnitina

El cloruro de hexanoil-L-carnitina se ha utilizado en la síntesis de ésteres bencílicos de acilcarnitina, que son importantes en el estudio del papel de la carnitina en el metabolismo celular .

Métodos de investigación bioanalítica

En estudios bioanalíticos, el this compound se cuantifica utilizando métodos optimizados para acilcarnitinas de baja concentración, lo cual es crucial para comprender los trastornos metabólicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine . It primarily targets the carnitine-acylcarnitine translocase and the OCTN2 transporter . These targets play a crucial role in the transport of L-carnitine and acylcarnitines across the inner mitochondrial membrane, which is essential for the β-oxidation of fatty acids .

Mode of Action

Hexanoyl-L-carnitine chloride interacts with its targets by acting as a substrate. It is transported into the mitochondria via the carnitine-acylcarnitine translocase and OCTN2 transporter . Once inside the mitochondria, it participates in the β-oxidation of fatty acids, which is a metabolic pathway that breaks down fatty acids to produce energy .

Biochemical Pathways

The primary biochemical pathway affected by Hexanoyl-L-carnitine chloride is the β-oxidation of fatty acids . In this pathway, fatty acids are broken down into two-carbon units that form acetyl-CoA, which is then used in the citric acid cycle to produce energy . The action of Hexanoyl-L-carnitine chloride in this pathway helps maintain energy homeostasis in the body .

Pharmacokinetics

It is known that the compound has a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines

Result of Action

The action of Hexanoyl-L-carnitine chloride results in the production of energy through the β-oxidation of fatty acids . This is crucial for maintaining energy homeostasis in the body . A mutation in the gene coding for carnitine-acylcarnitine translocase or the octn2 transporter can cause a carnitine deficiency, resulting in poor intestinal absorption of dietary l-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of l-carnitine .

Action Environment

The action of Hexanoyl-L-carnitine chloride is influenced by various environmental factors. For instance, the ionic nature of L-carnitine causes a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines . Therefore, the distribution of L-carnitine and acylcarnitines in various organs is defined by their function and their physico-chemical properties

Análisis Bioquímico

Biochemical Properties

Hexanoyl-L-carnitine chloride is involved in the transport of fatty acids across the mitochondrial membrane. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are crucial for the conversion of fatty acids into acyl-carnitines and their subsequent transport into the mitochondria . Additionally, hexanoyl-L-carnitine chloride interacts with carnitine-acylcarnitine translocase (CACT), facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .

Cellular Effects

Hexanoyl-L-carnitine chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, hexanoyl-L-carnitine chloride enhances fatty acid oxidation and reduces lipid accumulation in cells . Furthermore, it affects the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1A (CPT1A) .

Molecular Mechanism

At the molecular level, hexanoyl-L-carnitine chloride exerts its effects through binding interactions with specific biomolecules. It binds to CPT1 and CPT2, facilitating the formation of acyl-carnitines and their transport into the mitochondria . Additionally, hexanoyl-L-carnitine chloride can inhibit the activity of acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation . This compound also influences gene expression by activating transcription factors such as PPARα, which regulates the expression of genes involved in fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexanoyl-L-carnitine chloride can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that hexanoyl-L-carnitine chloride can have sustained effects on cellular function, including enhanced fatty acid oxidation and reduced lipid accumulation . Prolonged exposure to high concentrations of hexanoyl-L-carnitine chloride may lead to cellular toxicity and impaired mitochondrial function .

Dosage Effects in Animal Models

The effects of hexanoyl-L-carnitine chloride in animal models are dose-dependent. Low to moderate doses of the compound have been shown to enhance fatty acid oxidation and improve metabolic health . High doses of hexanoyl-L-carnitine chloride can lead to adverse effects, including hepatotoxicity and mitochondrial dysfunction . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Hexanoyl-L-carnitine chloride is involved in several metabolic pathways, including fatty acid β-oxidation and the carnitine shuttle . It interacts with enzymes such as CPT1, CPT2, and CACT, facilitating the transport of fatty acids into the mitochondria for oxidation . Additionally, hexanoyl-L-carnitine chloride can influence metabolic flux by modulating the activity of key regulatory enzymes, such as AMPK and ACC . These interactions contribute to the overall regulation of lipid metabolism and energy homeostasis.

Transport and Distribution

Within cells, hexanoyl-L-carnitine chloride is transported and distributed by specific transporters and binding proteins. It is taken up by cells through the organic cation transporter (OCTN2), which facilitates the transport of carnitine and acyl-carnitines across the plasma membrane . Once inside the cell, hexanoyl-L-carnitine chloride can be distributed to various organelles, including the mitochondria, where it exerts its metabolic effects . The localization and accumulation of hexanoyl-L-carnitine chloride within cells are influenced by factors such as cellular energy status and the availability of transporters .

Subcellular Localization

Hexanoyl-L-carnitine chloride is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism . It is transported into the mitochondria via the carnitine shuttle system, which involves the coordinated action of CPT1, CPT2, and CACT . Within the mitochondria, hexanoyl-L-carnitine chloride is involved in the β-oxidation of fatty acids, contributing to the production of acetyl-CoA and the generation of ATP . The subcellular localization of hexanoyl-L-carnitine chloride is essential for its metabolic functions and overall cellular energy homeostasis.

Propiedades

IUPAC Name |

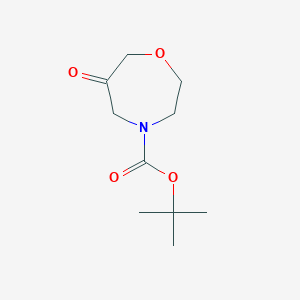

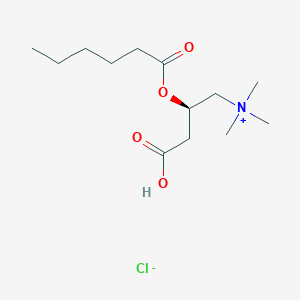

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHGTKVOSRYXOK-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)

![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)